Isorutarin
Description
Historical Context of Coumarin (B35378) Chemical Biology
Coumarins represent a class of organic compounds characterized by a benzopyrone (2H-1-benzopyran-2-one) nucleus. The history of these natural products dates back over 200 years. The parent compound, coumarin, was first isolated in 1820 by A. Vogel from tonka beans (Dipteryx odorata). iarc.frwikipedia.org Independently, Nicholas Jean Baptiste Gaston Guibourt also isolated coumarin in 1820. wikipedia.org The systematic nomenclature for the coumarin nucleus was established by the International Union of Pure and Applied Chemistry (IUPAC). nih.gov
Coumarins are widespread in nature, being found in numerous plant species, as well as some fungi and bacteria. nih.gov Historically, coumarin was obtained commercially through extraction from natural sources like tonka beans until the late 1890s. iarc.fr Subsequently, synthetic methods for its preparation were developed. iarc.fr The coumarin scaffold is considered a privileged structure in chemical research due to its presence in a variety of bioactive molecules. nih.gov Researchers are interested in coumarins and their derivatives because of their unique structure and diverse biological properties, which include anticoagulant, anti-inflammatory, anticancer, antimicrobial, and antioxidant activities. nih.govas-pub.comresearchgate.net
Significance of Natural Products within Organic Chemistry and Medicinal Science
Natural products, defined broadly as substances produced by living organisms, have been a cornerstone of both organic chemistry and medicinal science for centuries. wikipedia.orguou.ac.in Within organic chemistry, the definition is often narrowed to organic compounds isolated from natural sources that are produced through primary or secondary metabolism. wikipedia.org Secondary metabolites, while not essential for the organism's survival, often provide an evolutionary advantage and can possess significant biological activities.
The synthesis of natural products is a crucial field within organic chemistry, focusing on recreating complex molecules found in nature. openaccessjournals.com This process not only helps to unlock their biological activities but also provides insights into the intricate chemical pathways by which they are formed in living organisms. openaccessjournals.com Natural product synthesis serves as a challenging target, driving the development of new synthetic methods and playing a central role in the evolution of organic chemistry. wikipedia.orguou.ac.in
In medicinal science, natural products have historically been, and continue to be, a vital source of therapeutic agents. openaccessjournals.comresearchgate.netscirp.orgscielo.brfrontiersin.org Many existing drugs are either natural products or derived from them. scirp.orgscielo.br The structural and chemical diversity inherent in natural products is a key feature that makes them valuable for drug discovery. researchgate.netscirp.orgmdpi.com This diversity includes unique pharmacophores and stereochemistry, which are often absent in purely synthetic compound libraries, making natural products complementary resources for discovering novel compounds with varied properties. researchgate.netscirp.org Their unique biological activities, synergy, and complexity are valuable for addressing disease targets, combating drug resistance, and inhibiting protein interactions. researchgate.net
Overview of Isorutarin's Classification within the Pyranocoumarin (B1669404) Family
This compound is classified as a natural product and is a member of the coumarin family. More specifically, it belongs to the pyranocoumarin group. medchemexpress.commedchemexpress.com Pyranocoumarins are a class of chemical compounds characterized by a core structure consisting of a coumarin nucleus fused with a pyran ring. wikipedia.org
This compound has been isolated from various plant sources. These include the herbs of Ruta graveolens L. biocrick.comchemfaces.comchemfaces.com and the roots of Peucedanum praeruptorum Dunn. biocrick.commdpi.com It has also been reported in Ruta chalepensis and Ruta corsica. nih.govmdpi.com Another reported source is the seeds of Apium graveolens. medchemexpress.commedchemexpress.com
Within the context of plant phytochemistry, Peucedanum praeruptorum, also known as "Qianhu" in traditional Chinese medicine, is known to contain over 70 coumarin compounds, including simple coumarins, furanocoumarins, and pyranocoumarins. mdpi.comresearchgate.net this compound is listed among the pyranocoumarin compounds isolated from this plant. mdpi.com Similarly, Ruta graveolens is rich in bioactive compounds, including different subgroups of coumarins like simple coumarins, furanocoumarins, dihydrofuranocoumarins, coumarin dimers, and pyranocoumarins, with this compound being identified as a dihydrofuranocoumarin in Ruta chalepensis. nih.govmdpi.com
Research findings on this compound indicate certain biological activities. Studies have shown that this compound can exhibit a spasmogenic effect on smooth muscle preparations. biocrick.comaku.edu Furthermore, it has been found to possess antioxidant activity. biocrick.comaku.edu
The chemical formula of this compound is C₂₀H₂₄O₁₀, and its molecular weight is 424.4 g/mol . lifeasible.comnih.gov It is reported to be soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone. biocrick.comchemfaces.com
Here is a summary of some sources and reported activities of this compound:
| Source Plant | Reported Activity |
| Ruta graveolens | Spasmogenic, Antioxidant biocrick.comaku.edu |
| Peucedanum praeruptorum | - |
| Apium graveolens | - |
| Seseli diffusum | Spasmogenic, Antioxidant aku.edu |
The study of this compound contributes to the broader understanding of the chemical diversity and biological potential within the pyranocoumarin family and the wider realm of natural products.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53846-51-8 |
|---|---|
Molecular Formula |
C20H24O10 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2R)-9-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H24O10/c1-20(2,30-19-15(25)14(24)13(23)10(7-21)27-19)11-6-9-5-8-3-4-12(22)29-17(8)16(26)18(9)28-11/h3-5,10-11,13-15,19,21,23-26H,6-7H2,1-2H3/t10-,11-,13-,14+,15-,19+/m1/s1 |
InChI Key |
QZUDEXAHKXCIDG-NUUDRHLNSA-N |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O |
Appearance |
Solid powder |
melting_point |
275-276°C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leptophylloside; Isorutarin; |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity of Isorutarin
Botanical Sources and Phytogeographical Distribution of Isorutarin
This compound has been identified in a limited number of plant species. Its distribution is primarily linked to specific genera within the Apiaceae and Rutaceae families.
Distribution in Apium graveolens and Achillea atrata L.
This compound has been isolated from the seeds of Apium graveolens, commonly known as celery. medchemexpress.com Apium graveolens is an Old World species native to areas ranging from Macaronesia and Ireland in the west, across Europe, and east to the Caucasus and Central Asia, as well as North Africa and the Arabian Peninsula. wikipedia.org It is typically found in damp, often salty, environments near the coast, such as tidal river banks, saltmarshes, and sea walls. wikipedia.org The species is also widely naturalized in other regions globally. wikipedia.org
This compound is also associated with Achillea atrata L. medchemexpress.com, commonly called black yarrow or dark stemmed sneezewort. wikipedia.org This species is native to the alpine regions of Europe, including Switzerland, France, Italy, Germany, Austria, and Slovenia. wikipedia.orgmindat.org Achillea atrata is found in calcareous and calcareous schist scree in subalpine and alpine areas. infoflora.ch
Presence in Ruta graveolens L.
Ruta graveolens L., commonly known as rue, is another botanical source of this compound. nih.govbiocrick.com Ruta graveolens belongs to the Rutaceae family and is a perennial herb native to Southern Europe, West Asia, and Northern Africa. nih.govresearchgate.netingentaconnect.com It is now distributed and cultivated worldwide. nih.gov Studies on the chemical composition of Ruta graveolens have identified this compound among its coumarin (B35378) constituents. nih.govbiocrick.comresearchgate.netingentaconnect.comresearchgate.netmdpi.com this compound has been specifically reported in the roots of Ruta graveolens. core.ac.uk
Occurrence in Peucedanum praeruptorum and Seseli diffusum Species
This compound has been found in Peucedanum praeruptorum Dunn biocrick.comsemanticscholar.orgnih.gov, also known as "Qianhu" in traditional Chinese medicine. researchgate.net Peucedanum praeruptorum is primarily distributed in southern China, including provinces such as Zhejiang, Anhui, Jiangxi, Hubei, Hunan, Guizhou, Sichuan, and Yunnan. semanticscholar.orgnih.gov It grows in montane habitats along forest edges, roadsides, and in semi-open grassy areas at altitudes between 250 and 2000 meters. semanticscholar.orgnih.gov this compound has been isolated from the roots of Peucedanum praeruptorum. biocrick.comscispace.com
Furthermore, this compound has been separated from the seeds (botanically fruits) of Seseli diffusum (Roxb. ex Sm.) Santapau & Wagh. ljmu.ac.ukbiocrick.comnihs.go.jpaku.edu Seseli diffusum, also referred to as Indian celery, is found in the plains of India, southern Nepal, Pakistan, and Myanmar. efloraofindia.com
Here is a summary of the botanical sources and plant parts where this compound has been found:
| Botanical Source | Family | Plant Part(s) Reported | Phytogeographical Distribution |
| Apium graveolens L. | Apiaceae | Seeds | Old World (Europe, Asia, Africa), widely naturalized globally. medchemexpress.comwikipedia.org |
| Achillea atrata L. | Asteraceae | Not specified | Alpine regions of Europe (Switzerland, France, Italy, Germany, Austria, Slovenia). medchemexpress.comwikipedia.orgmindat.org |
| Ruta graveolens L. | Rutaceae | Roots, Herb | Southern Europe, West Asia, Northern Africa, widely distributed and cultivated. core.ac.uknih.govbiocrick.comresearchgate.netingentaconnect.comnih.govresearchgate.netmdpi.com |
| Peucedanum praeruptorum Dunn | Apiaceae | Roots | Southern China. biocrick.comsemanticscholar.orgnih.govresearchgate.net |
| Seseli diffusum | Apiaceae | Seeds (Fruits) | India, Southern Nepal, Pakistan, Myanmar. ljmu.ac.ukbiocrick.comnihs.go.jpaku.eduefloraofindia.com |
Methodologies for Isolation of this compound from Complex Plant Matrices
The isolation of this compound from plant materials involves various extraction and purification techniques aimed at separating this specific coumarin glycoside from the complex mixture of compounds present in plant matrices.
Advanced Extraction Techniques for Coumarins from Botanical Materials
The efficient extraction of coumarins, including this compound, from botanical sources is a critical initial step. Various methods are employed depending on the plant material and the target coumarin. General techniques for coumarin extraction from plant materials include maceration, hydrodistillation, Soxhlet extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). dergipark.org.trnih.govscielo.brresearchgate.netmdpi.com
Maceration involves soaking the plant material in a solvent for an extended period, typically at room temperature. dergipark.org.tr This method is considered simple and suitable for dried plant material, allowing the solvent to absorb the target compounds gradually. dergipark.org.tr Infusion is a similar method involving soaking in a solvent, sometimes at slightly elevated temperatures. dergipark.org.tr
Soxhlet extraction is another common technique that involves continuous extraction with a solvent, often used for dried plant material. nih.govresearchgate.net
More advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known for their efficiency and reduced extraction times compared to conventional methods. dergipark.org.trscielo.brmdpi.com Supercritical Fluid Extraction (SFE) is also considered an environmentally friendly option with precise control over parameters. dergipark.org.tr
The choice of solvent is crucial and often depends on the polarity of the coumarin derivatives being targeted. Polar solvents such as water, ethanol (B145695), and methanol (B129727), as well as less polar solvents like ethyl acetate (B1210297) and chloroform, have been used for coumarin extraction. nih.govresearchgate.netmdpi.com For instance, methanol and ethanol, pure or in dilutions, are commonly used solvents for the extraction of oxygen heterocyclic compounds, including coumarins. mdpi.com
In the specific case of Seseli diffusum seeds, successive extraction with solvents of increasing polarity, such as hexane, chloroform, acetone, and methanol, has been performed to obtain different fractions containing various compounds, including this compound. aku.edu An 80% methanol-water extract of Seseli diffusum seeds has also been used. nihs.go.jpaku.edu For Ruta graveolens, extraction with 80% aqueous ethanol has been reported. emory.edu
Chromatographic Purification Strategies for this compound
Following extraction, chromatographic methods are essential for isolating and purifying this compound from the complex plant extracts. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various chromatographic techniques are applied for coumarin purification. mdpi.com
Column chromatography is a widely used technique for the purification of natural products, including coumarins like this compound. biocrick.comscispace.comaku.eduresearchgate.net In the isolation of this compound from Peucedanum praeruptorum roots, column chromatography on silica (B1680970) gel and ODS (Octadecylsilyl) has been employed. biocrick.com For Seseli diffusum, silica gel column chromatography has been used with gradient elution systems involving solvents like ethyl acetate, methanol, butanol, and water. aku.edu
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique frequently used for the separation and purification of coumarins. scielo.brmdpi.com HPLC coupled with detectors such as PDA (Photodiode Array) and MS (Mass Spectrometry) is particularly suitable for the characterization and determination of oxygen heterocyclic compounds. mdpi.com Preparative HPLC has been utilized in the isolation of compounds, including those structurally similar to this compound, from Ruta graveolens. emory.edu
Other chromatographic methods mentioned in the context of coumarin analysis and purification include Supercritical Fluid Chromatography (SFC) and Thin-Layer Chromatography (TLC). mdpi.com TLC can also be used for preliminary analysis and fractionation of extracts containing compounds like this compound. emory.edu
The purification process often involves a combination of these techniques to achieve high purity of this compound. For example, initial column chromatography might be followed by further purification using HPLC. biocrick.comaku.eduemory.edu
Here is a summary of some reported isolation and purification strategies for this compound:
| Botanical Source | Extraction Method(s) | Purification Method(s) | Reference |
| Apium graveolens L. | Not explicitly detailed for this compound | Not explicitly detailed for this compound | medchemexpress.com |
| Achillea atrata L. | Not explicitly detailed for this compound | Not explicitly detailed for this compound | medchemexpress.com |
| Ruta graveolens L. | 80% aqueous ethanol extraction, partitioning | Column chromatography, Preparative HPLC | emory.edu |
| Peucedanum praeruptorum Dunn | Not explicitly detailed for this compound | Column chromatography (silica gel, ODS) | biocrick.com |
| Seseli diffusum | Successive extraction (hexane, chloroform, acetone, methanol), 80% methanol-water extraction | Silica gel column chromatography, Elution with solvent gradients | aku.edu |
Chemical Synthesis and Strategic Derivatization of Isorutarin Analogues
Total Synthesis Approaches to Architecturally Complex Natural Products with Coumarin (B35378) Motifs
The total synthesis of architecturally complex natural products featuring coumarin motifs, such as pyranocoumarins and furocoumarins, involves sophisticated strategies to construct the characteristic benzopyrone core and append additional cyclic systems. Coumarins themselves, as 2H-1-benzopyran-2-one derivatives, are widely distributed in nature and serve as privileged scaffolds in medicinal chemistry. nih.govfrontiersin.orgnih.gov The synthesis of these compounds often utilizes established methodologies like the Pechmann, Knoevenagel, Perkin, and Wittig reactions for the formation of the coumarin core. nih.gov
For more complex structures like pyranocoumarins, which contain an additional fused pyran ring, total synthesis approaches often involve the formation of this ring system onto a pre-existing coumarin structure or the simultaneous construction of both rings. Strategies include [4+2] cycloaddition reactions, multicomponent reactions (MCRs), and metal-catalyzed cyclizations. researchgate.netnih.gov For instance, the pyran moiety can be formed via the Claisen rearrangement of propargyloxycoumarins followed by cyclization or through the reaction of hydroxycoumarins with α,β-unsaturated aldehydes or ketones. researchgate.net
Recent advancements in total synthesis have focused on developing more efficient and environmentally friendly protocols. This includes the use of catalyst-free conditions in aqueous media for constructing pyranocoumarin (B1669404) skeletons. acs.org Additionally, ternary-catalytic multicomponent reactions have been explored for the rapid construction of substituted 4-hydroxycoumarin (B602359) derivatives, which can serve as precursors for more complex coumarin natural products. rsc.org
Development of Novel Synthetic Methodologies for Pyranocoumarin Skeletons
The development of novel synthetic methodologies for constructing the pyranocoumarin skeleton is an active area of research aimed at improving efficiency, yield, and structural diversity. Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of complex heterocycles, including pyranocoumarins. rsc.orgrsc.org These reactions allow for the convergence of multiple starting materials in a single pot, reducing synthetic steps and waste.
One approach involves the three-component reaction of 4-hydroxycoumarin, aromatic aldehydes, and malononitrile, often catalyzed by bases like 4-dimethylaminopyridine (B28879) (DMAP) or potassium hydrogen phthalate (B1215562) (KHP), to synthesize pyranocoumarins with a cyanoenamine structure. sioc-journal.cnnih.govmdpi.com Microwave-assisted pseudo multicomponent reactions have also been employed for the one-pot synthesis of pyranocoumarins. lookchem.com
Metal-catalyzed reactions offer another route to access pyranocoumarin skeletons. For example, palladium-catalyzed annulation protocols have been developed for the synthesis of π-extended coumarin derivatives. frontiersin.org Acid-catalyzed annulation reactions of 4-hydroxycoumarins with isoprene (B109036) have also been reported, yielding pyranocoumarins regioselectively depending on the acid catalyst used. researchgate.net Novel magnetic nanocatalysts have been developed for the synthesis of pyranocoumarin derivatives under solvent-free conditions, demonstrating excellent catalytic performance. rsc.org
Recent studies highlight the versatility of MCRs for pyranocoumarin synthesis. For instance, a three-component reaction involving 4-hydroxycoumarin, styrene (B11656) oxide, and DMSO in the presence of p-TSA·H₂O has been shown to insert a methylene (B1212753) moiety from DMSO into the pyranocoumarin ring formation. acs.org Switching the solvent in this reaction can lead to different products, illustrating the influence of reaction conditions on the outcome. acs.org
Targeted Derivatization Strategies for Isorutarin and Related Structures
Targeted derivatization of this compound and related coumarin structures is crucial for exploring their chemical space and potentially modulating their properties. This involves rational design principles and optimized synthetic routes to introduce specific functional groups or structural modifications.
Design Principles for Modifying this compound Structure to Generate Analogues
Design principles for modifying coumarin structures, including this compound analogues, are often guided by the desired chemical properties or to explore structure-activity relationships (SAR). Modifications can involve substitutions on the coumarin core, alterations to the fused pyran ring, or changes to the glycosidic moiety present in this compound.
For this compound, which is a glycoside, modifications could involve altering the sugar moiety or the linkage between the aglycone (the coumarin part) and the sugar. Synthetic strategies allow for the introduction of different sugar units or the modification of hydroxyl groups on the existing glucose moiety. nih.gov The aglycone part of this compound, a dihydrofuro[3,2-g]chromen-7-one with a hydroxyl and an isopropylidene group, also offers sites for functionalization. nih.gov
Combinatorial chemistry approaches can be applied to the synthesis and derivatization of coumarin natural products, enabling the generation of libraries of analogues with diverse structural features. researchgate.net This allows for systematic exploration of the chemical space around the this compound scaffold.
Synthetic Accessibility and Chemical Yield Optimization for Derivatives
Synthetic accessibility and the optimization of chemical yields are critical considerations in the preparation of this compound derivatives. Efficient synthetic routes are necessary to obtain sufficient quantities of target compounds for further study.
Various synthetic methods for coumarin and pyranocoumarin derivatives have been developed with a focus on improving yields and reducing reaction times. researchgate.netnih.govbioorganica.com.ua For instance, optimizing reaction conditions in multicomponent reactions can lead to high yields of pyranocoumarin derivatives. nih.gov Studies have reported high yields for the synthesis of new pyranocoumarins using one-pot reactions in water. nih.gov
However, some derivatization strategies can result in low yields, as observed in the synthesis of coumarin-sulfonamide chalcone (B49325) derivatives via Claisen-Schmidt condensation. nih.gov Researchers continuously explore new catalysts, reaction conditions, and synthetic strategies to overcome these limitations and improve the efficiency of derivative synthesis.
Detailed research findings often include optimization tables illustrating the effect of different reaction parameters, such as base, time, and solvent, on the yield of the desired products. rsc.org For example, a study on the three-component synthesis of pyran-fused biscoumarins showed that prolonging the reaction time increased the yield of one isomer. rsc.org
Example Optimization Data for Pyran-Fused Biscoumarin Synthesis rsc.org
| Entry | Base | Time (h) | Yield (%) (Isomer 1) | Yield (%) (Isomer 2) |
| 1 | Et₃N | 24 | 30 | 45 |
| 2 | DABCO | 12 | 35 | — |
| 3 | DABCO | 24 | 50 | — |
| 7 | Cs₂CO₃ | 24 | ~5 | 72 |
This data illustrates how the choice of base and reaction time can significantly influence the yield and regioselectivity of the reaction.
The characterization of synthesized derivatives is typically performed using spectroscopic techniques such as NMR and LC-MS, and in some cases, X-ray crystallography to confirm their structures. nih.govnih.gov
Advanced Analytical Methodologies for Isorutarin Characterization and Quantification
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic compounds like Isorutarin by analyzing the magnetic properties of atomic nuclei within the molecule. mdpi.comresearchgate.netmdpi.com Both 1H-NMR and 13C-NMR spectroscopy are employed to provide detailed information about the carbon-hydrogen framework and functional groups present in the molecule. who.intaku.eduemory.edu Chemical shifts (δ) and coupling constants (J) obtained from NMR spectra are compared with reported data to confirm the identity and relative configuration of this compound. who.intaku.edu
Mass Spectrometry (MS) is another essential spectroscopic technique for the characterization of this compound, providing information about its molecular weight and fragmentation pattern. nih.govmdpi.commdpi.com Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS) are commonly used methods. who.intaku.edu MS can determine the exact mass of the molecule and its fragments, which aids in confirming its elemental composition and provides insights into its structural subunits. nih.govub.edu Tandem mass spectrometry (MS/MS or MS2) involves the fragmentation of selected ions, yielding product ion spectra that are highly characteristic of the compound's structure and can be used for identification, even in complex mixtures. who.intsilantes.com
Advanced Chromatographic Separations for Purity Assessment and Quantitative Analysis (e.g., UHPLC, HPLC)
Chromatographic techniques are widely applied for the separation, purity assessment, and quantitative analysis of this compound from plant extracts or other samples. mdpi.com High-Performance Liquid Chromatography (HPLC) is a standard method for separating this compound from other co-eluting compounds based on their differential interactions with a stationary phase. mdpi.commdpi.comlookchem.comchemfaces.com By using appropriate stationary phases and mobile phases, effective separation can be achieved. mdpi.com
Ultra-High-Performance Liquid Chromatography (UHPLC) offers enhanced separation efficiency and speed compared to traditional HPLC, utilizing smaller particle size columns and higher pressures. mdpi.commdpi.com This allows for faster analysis times and improved resolution of complex samples containing this compound.
Quantitative analysis of this compound using HPLC or UHPLC is typically performed by coupling the chromatograph with a detector, such as a Diode Array Detector (DAD) or UV detector, which measures the absorbance of this compound at specific wavelengths. mdpi.com The concentration of this compound is determined by comparing the peak area or height in the sample chromatogram to a calibration curve generated using known concentrations of a pure this compound standard. lookchem.com
Integration of Hyphenated Techniques for Comprehensive Chemical Profiling (e.g., LC-MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a comprehensive analysis of complex samples. pshk.hk Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique for the analysis of this compound. mdpi.commdpi.comemory.edupshk.hk LC-MS allows for the separation of this compound from other compounds in a mixture by LC, followed by online detection and identification by MS. silantes.com
LC-MS provides both chromatographic retention time and mass spectral data, enabling confident identification and quantification of this compound even in complex matrices. silantes.com LC-MS/MS, which incorporates tandem mass spectrometry, offers even greater specificity by providing characteristic fragmentation patterns for this compound, further enhancing its identification and allowing for the analysis of trace amounts. who.intnih.govpshk.hk This is particularly valuable for the analysis of natural product extracts which can contain a wide variety of structurally similar compounds.
Biological Activities and Mechanistic Investigations of Isorutarin in Vitro Studies
Cellular and Molecular Mechanisms of Action of Isorutarin in Model Systems
Investigations into the precise cellular and molecular mechanisms by which this compound exerts its effects in model systems are ongoing. While detailed studies specifically on this compound's modulation of intracellular signaling pathways and enzyme profiles are limited in the current literature snippets, research on related coumarins provides context for potential mechanisms.
Modulation of Intracellular Signaling Pathways by this compound
Specific studies detailing the modulation of intracellular signaling pathways solely by this compound were not extensively found in the provided search results. However, broader research on coumarins, the class of compounds to which this compound belongs, indicates their ability to influence various signaling cascades, particularly in the context of anti-inflammatory responses. Coumarins have been shown to exert anti-inflammatory and antioxidant activities by inhibiting pathways such as NF-κB, nuclear factor of activated T cells (NFAT), retinoic acid-related orphan receptor γτ (RORγτ), and MAPK, while also increasing Nrf2 activation in in vitro studies. nih.govaimspress.com For instance, some coumarins suppress IL-1β-induced inflammation via the TLR4/MyD88/NF-κB pathway or are associated with the PI3K/Akt/NF-κB signaling pathway. aimspress.com Another coumarin (B35378) compound is speculated to exert anti-inflammatory effects in vitro by inhibiting the activation of the NF-κB signaling pathway. mdpi.comfrontiersin.org While these findings relate to coumarins in general or other specific coumarins, they suggest potential avenues for investigation into this compound's own effects on intracellular signaling.
Enzymatic Inhibition or Activation Profiles of this compound and its Analogues
Direct evidence detailing the specific enzymatic inhibition or activation profiles of this compound is not prominent in the provided search results. However, a study investigating the biological activities of compounds from Seseli diffusum, the plant source of this compound, mentions this compound's spasmogenic and antioxidant activities without detailing its enzyme interactions. aku.edu Studies on other coumarins have demonstrated inhibitory effects on enzymes crucial to inflammatory processes, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the metabolism of arachidonic acid and the production of pro-inflammatory mediators. tandfonline.comnih.govresearchgate.netjddtonline.info Coumarins have also been tested for their in vitro anti-inflammatory potential through the inhibition of neutrophil elastase secretion. core.ac.uk this compound was included in a screening of coumarin compounds for their inhibitory activity on neutrophil elastase secretion induced by platelet activating factor (PAF) and the chemotactic peptide fMLP. core.ac.uk While the specific results for this compound in this assay are not detailed in the snippet, its inclusion indicates investigation into its potential to modulate enzymatic activity related to inflammation.
In Vitro Pharmacological Spectrum of this compound
In vitro studies have revealed several pharmacological activities associated with this compound, including antioxidant and spasmogenic effects.
Assessment of Antioxidant Activity
This compound has demonstrated in vitro antioxidant activity. In a study evaluating compounds isolated from Seseli diffusum, this compound showed prominent radical scavenging activity in a DPPH assay. aku.edu This indicates its ability to neutralize free radicals, a key mechanism in combating oxidative stress. The assessment of antioxidant activity in vitro is commonly performed using various assays, including DPPH radical scavenging, reducing power, and ferrous ion chelating activity, all of which have been applied to study the antioxidant potential of coumarins and plant extracts containing them. unime.itresearchgate.netresearchgate.netmdpi.commdpi.commdpi.com The observed radical scavenging activity of this compound in the DPPH assay aligns with the known antioxidant properties of other coumarins. nih.govnih.govresearchgate.net
Investigation of Spasmogenic Effects on Smooth Muscle Preparations
Research has shown that this compound exhibits spasmogenic effects on smooth muscle preparations in vitro. In a study using isolated rabbit jejunum, this compound (compound 5) was found to cause a stimulant (spasmogenic) effect. aku.edu This contrasts with other compounds found in the same plant, such as seselin, which showed spasmolytic (relaxant) activity. aku.edu The investigation of spasmogenic or spasmolytic effects on smooth muscle is a standard in vitro method to assess the potential of compounds to affect muscle contraction, relevant to various physiological processes. nih.govresearchgate.netnih.govresearchgate.net The finding that this compound has a spasmogenic effect highlights a specific in vitro pharmacological action.
Exploration of Anti-inflammatory Potentials of this compound and Related Coumarins
The anti-inflammatory potential of this compound and related coumarins has been explored in vitro. This compound was included in an in vitro screening for anti-inflammatory activity using human neutrophils, specifically assessing the inhibition of elastase secretion induced by inflammatory mediators. core.ac.uk While the detailed results for this compound were not available in the provided information, this study confirms its investigation in this context. More broadly, coumarins are well-documented for their in vitro anti-inflammatory properties, acting through mechanisms such as inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.govmdpi.com They can also inhibit enzymes like COX-2 and 5-LOX. tandfonline.comnih.govresearchgate.netcore.ac.uk Studies on various coumarins have demonstrated concentration-dependent anti-inflammatory activities in vitro. aimspress.com This collective evidence on related coumarins supports the rationale for investigating the anti-inflammatory potential of this compound.
Evaluation of Antitumor Activities in Cell-Based Assays
Cell-based assays are fundamental tools in drug discovery and cellular biology research, utilized to assess the efficacy of candidate therapeutics by measuring specific cellular responses or activities in a controlled environment. nih.gov These assays can provide insights into how a compound affects cell viability, proliferation, and the induction of apoptosis, which are critical indicators of antitumor potential. nih.gov Common methods include measuring metabolic activity using indicators like tetrazolium salts or resazurin, which are reduced by viable cells. nih.govmdpi.com Changes in this reduction rate can indicate cytotoxicity or cytostasis. nih.gov
While coumarin derivatives in general have been investigated for their antitumor properties in various cell lines ontosight.aimdpi.com, specific detailed research findings on the evaluation of this compound's antitumor activities in cell-based assays were not prominently found in the search results. However, the broader context of coumarin research indicates that such evaluations are a standard step in characterizing the biological profile of these compounds. Studies on other coumarin derivatives have explored their effects on cell cycle arrest and apoptosis in cancer cells mdpi.commdpi.com, suggesting similar avenues of investigation for this compound.
Structure-Activity Relationship (SAR) Studies of this compound and Coumarin Derivatives
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. This understanding is crucial for identifying key molecular features responsible for the observed effects and guiding the design of new, more potent or selective derivatives. mdpi.comresearchgate.net Coumarin and its derivatives have been extensively studied for their SAR across various biological activities, including potential anticancer effects. researchgate.netresearchgate.net
Identification of Key Pharmacophoric Features for Observed Bioactivities
Pharmacophoric features are the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger its biological response. researchgate.netnih.gov These features can include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govmedsci.org
SAR studies on coumarin derivatives have highlighted the importance of substituents at different positions on the coumarin core for their biological activities. For instance, modifications on the coumarin scaffold have been explored to optimize inhibitory activity against targets like TNF-alpha nih.gov and enzymes involved in metabolic processes nih.gov. The presence and position of hydroxyl groups, aliphatic chains, and electron-withdrawing groups have been identified as influencing the activity of coumarin derivatives in various contexts, such as antifungal activity. mdpi.comnih.gov While specific details on the key pharmacophoric features of this compound itself were not detailed, general coumarin SAR principles suggest that the sugar moiety and the substitution pattern on the coumarin ring in this compound are likely to play a significant role in its biological interactions.
Computational Approaches to SAR Prediction (e.g., Molecular Docking, QSAR Modeling)
Computational approaches are widely used in modern drug discovery and SAR studies to predict and understand the interaction of molecules with biological targets. mdpi.commdpi.com
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (like this compound or its derivatives) to a receptor protein. nih.govnih.gov It helps visualize the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the compound and the binding site. mdpi.comnih.gov Molecular docking studies have been applied to coumarin derivatives to understand their binding modes with various protein targets, including enzymes and receptors relevant to cancer and other diseases. mdpi.commdpi.commdpi.com
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) modeling develops mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activities. mdpi.comnih.gov These models can be used to predict the activity of new compounds and to identify the molecular descriptors that are most influential for the observed activity. mdpi.comnih.gov QSAR studies on coumarin derivatives have been performed to predict various biological effects, and these models can incorporate a wide range of molecular descriptors. mdpi.commdpi.com
Both molecular docking and QSAR modeling are valuable tools for understanding the SAR of coumarin derivatives, including compounds like this compound, by providing insights into their potential interactions with biological targets and predicting their activity based on structural features. nih.govnih.govrsc.org These methods complement experimental studies and can guide the rational design of novel compounds with improved properties. mdpi.commdpi.com3ds.com
Future Perspectives and Emerging Research Directions for Isorutarin Studies
Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) to Elucidate Biosynthetic and Bioactivity Networks
The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly crucial in natural product research to understand complex biosynthetic pathways and bioactivity networks. Genomics and metabolomics datasets are being utilized to explore undiscovered chemical space and link metabolites to their biosynthetic pathways. nih.govresearchgate.net Integrated strategies provide pipelines for the simultaneous identification of expressed secondary metabolites and their biosynthetic machinery. researchgate.net
Genomics provides insights into the biosynthetic capacity of organisms, while metabolomics reveals the structural information of secondary metabolites and intermediates. nih.gov Combining these approaches, known as metabologenomics, aims to characterize metabolites based on biosynthetic gene cluster (BGC) information or connect metabolites with their BGCs. researchgate.net This is particularly effective for natural products with well-characterized biosynthetic pathways. researchgate.net High-throughput sequencing techniques allow for mapping genetic information and gene expression changes, revealing insights into adaptive metabolite production. researchgate.net Proteomics can complement genome mining by directly observing gene expression and detecting post-translational modifications of enzymes involved in biosynthesis. nih.gov Natural product proteomining, a quantitative proteomics platform, allows for the rapid discovery of BGCs by correlating the abundance of natural products with changes in the protein pool. researchgate.net
Studies on coumarin (B35378) biosynthesis in various plants have already benefited from integrated omics analyses. For example, transcriptomics and metabolomics have been used to identify key coumarin biosynthetic genes in Bupleurum chinense. tandfonline.comtandfonline.com Multi-omics analysis has also revealed the importance of specific enzymes, like coumarin synthase (COSY), in coumarin biosynthesis and how they are affected by environmental stress. up.ac.za Furthermore, multi-omics approaches have been employed to understand the genetic mechanisms and local adaptation of coumarin metabolites in species like Populus. researchgate.net These integrated omics strategies are vital for a comprehensive understanding of how Isorutarin is produced in nature and how its production might be manipulated.
Development of Advanced Biotechnological Strategies for Enhanced this compound Production and Diversification
Traditional extraction of natural products from plants can be economically insufficient and unsustainable due to factors like long cultivation periods, specific environmental requirements, and low concentrations of the desired compounds. d-nb.infomaxapress.com Biotechnology offers innovative solutions for the large-scale and economical production of coumarins, including this compound, through genetic engineering, metabolic engineering, and synthetic biology. researchgate.net
Genetic engineering techniques, such as gene cloning and expression, enable the production of desired bioactive compounds in large quantities using microbial hosts. researchgate.net Metabolic engineering optimizes these production pathways by altering the metabolic networks within host organisms. researchgate.net Synthetic biology utilizes engineering principles to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes, such as the production of natural products. d-nb.inforesearchgate.net
Significant progress has been made in the microbial synthesis of coumarins. For instance, engineered Escherichia coli has been used to produce umbelliferone (B1683723), a precursor to many coumarins, by incorporating enzymes from the phenylpropanoid pathway and employing metabolic engineering strategies to enhance carbon flux towards coumarin production. d-nb.infomdpi.com Synthetic biology approaches have successfully reconstituted the complete umbelliferone pathway in yeast, leading to the biosynthesis of coumarins like osthole (B1677514) in engineered Saccharomyces cerevisiae. acs.orgnih.gov These studies demonstrate the feasibility of using engineered microbes as sustainable cell factories for coumarin production. d-nb.infoacs.orgnih.gov
Future efforts in this area will likely focus on applying these advanced biotechnological strategies specifically to this compound, elucidating its complete biosynthetic pathway, identifying the key enzymes involved, and engineering microbial or plant systems for enhanced and sustainable production. This could involve identifying and utilizing novel enzymes, optimizing gene expression, and engineering metabolic pathways to increase the yield and purity of this compound.
Exploration of Novel In Vitro Bioactivity Profiles and Target Discovery
Coumarins, including this compound, are known for their wide range of biological activities. researchgate.netmdpi.combohrium.commdpi.com Future research will continue to explore novel in vitro bioactivity profiles of this compound and its derivatives and identify their specific molecular targets. This is crucial for understanding the mechanisms of action and developing new therapeutic applications.
High-throughput screening (HTS) methods, coupled with advanced analytical techniques, are essential for rapidly assessing the biological activity of large libraries of coumarin derivatives. tandfonline.com Integrating chemical biology and proteomics plays a pivotal role in identifying the molecular targets of bioactive compounds. tandfonline.com Techniques like chemical proteomics, target-responsive accessibility profiling (TRAP), and cellular thermal shift assay (CETSA) can be used to identify protein targets and study drug-target interactions. tandfonline.com
In silico methods, such as molecular docking and virtual screening, can guide the selection of promising coumarin derivatives for in vitro testing and help predict their potential targets. researchgate.netnih.govresearchgate.net Studies have already used computational approaches to screen coumarin derivatives for activity against various targets, including enzymes involved in HIV replication, cyclooxygenase-2 (COX-2), and proteins related to Alzheimer's disease and SARS-CoV-2 infection. nih.govnih.govnih.govnih.govfrontiersin.orgchemrxiv.org
Future research on this compound's bioactivity will involve comprehensive in vitro screening against a wide array of biological targets and pathways to uncover novel therapeutic potentials. This could include investigating its effects on various cell lines, enzyme activities, receptor binding, and signaling pathways. The integration of in vitro assays with in silico predictions will be crucial for validating computational findings and accelerating the discovery of this compound's molecular targets. researchgate.net
Refinement of Targeted Analytical Methods for Complex Biological Matrices
Accurate and sensitive analytical methods are essential for the detection, identification, and quantification of this compound in various complex biological matrices, such as plant extracts, biological fluids, and cell cultures. Future research will focus on refining targeted analytical methods to improve their sensitivity, selectivity, and efficiency.
Modern analytical techniques commonly used for coumarin analysis include high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectrometry. niscpr.res.increative-proteomics.com Advances in MS, particularly tandem mass spectrometry (MS/MS), coupled with techniques like ultra-high performance liquid chromatography (UHPLC), allow for targeted and untargeted metabolomic analysis, enabling the identification of a wide range of metabolites in complex samples. researchgate.netniscpr.res.indrugtargetreview.commdpi.com Two-dimensional NMR and multivariate data analysis techniques are also applied to overcome challenges like low resolution and overlapping signals in complex botanical samples. niscpr.res.in
Future directions in coumarin analysis involve the development of more sophisticated techniques for sample preparation and analysis to handle the complexity of biological matrices and the often low concentrations of natural products. This includes exploring novel extraction methods, such as ultrasound-assisted extraction, and advanced separation techniques. researchgate.net The integration of chromatography with bioassays (direct bioautography) and MS can facilitate the rapid screening and characterization of bioactive compounds in complex mixtures. acs.org Furthermore, the application of machine learning and artificial intelligence (AI) to analyze data from high-resolution MS is enabling the identification of natural product structures at a much faster pace. drugtargetreview.com
For this compound, specifically, future research will aim to develop highly sensitive and selective targeted analytical methods that can accurately quantify its levels in various biological samples, both in controlled experimental settings and potentially in in vivo studies. This will be critical for pharmacokinetic and pharmacodynamic studies and for monitoring its presence in biological systems.
Application of Computational Drug Discovery and Repurposing Approaches to Coumarin Scaffolds
Computational approaches, including virtual screening, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are powerful tools for accelerating drug discovery and identifying new therapeutic uses for existing compounds (drug repurposing). researchgate.netnih.govresearchgate.netnih.govnih.govnih.govfrontiersin.orgchemrxiv.orgresearchgate.netbenthamdirect.comtandfonline.compensoft.netresearchgate.net The coumarin scaffold, with its versatile structure and diverse biological activities, is an attractive template for these computational studies. bohrium.comresearchgate.nettandfonline.com
Computational methods can be used to screen large libraries of coumarin derivatives against specific protein targets to predict binding affinities and identify potential drug candidates. nih.govnih.govnih.govfrontiersin.orgchemrxiv.org QSAR models help establish relationships between the chemical structure of coumarins and their biological activity, guiding the design of novel derivatives with improved potency and selectivity. researchgate.netresearchgate.netbenthamdirect.com Molecular dynamics simulations provide insights into the stability of drug-target complexes and the dynamic interactions between coumarins and their biological targets. nih.govnih.govfrontiersin.orgbenthamdirect.com
Drug repurposing approaches leverage existing knowledge about the safety and pharmacokinetic profiles of known compounds to identify potential new therapeutic applications. nih.govfrontiersin.orgpensoft.netresearchgate.net Computational methods can facilitate drug repurposing by screening libraries of approved drugs or known bioactive compounds with coumarin scaffolds against targets relevant to different diseases. nih.govfrontiersin.orgtandfonline.compensoft.net
Future research on this compound will increasingly utilize these computational approaches. This could involve using virtual screening to identify potential targets for this compound, designing novel this compound derivatives with enhanced activity and specificity based on QSAR modeling, and employing molecular dynamics simulations to understand its interactions with biological macromolecules. Furthermore, computational drug repurposing studies could explore whether this compound or its derivatives have potential applications in treating diseases for which they were not originally investigated. The integration of computational predictions with experimental validation will be key to the successful application of these approaches. researchgate.net
Q & A
Q. How can researchers reliably identify and quantify Isorutarin in complex biological matrices?
Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise identification and quantification. Calibrate instruments using purified this compound standards, and validate methods via spike-and-recovery experiments in representative matrices (e.g., plant extracts or plasma). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. What are the primary challenges in synthesizing this compound for experimental use?
Methodological Answer: this compound’s glycosidic bonds and hydroxyl groups complicate synthesis. Optimize enzymatic glycosylation or chemical coupling (e.g., Mitsunobu reactions) to preserve stereochemistry. Characterize intermediates via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity .
Q. How should researchers design in vitro experiments to assess this compound’s antioxidant activity?
Methodological Answer: Use cell-free assays (e.g., DPPH radical scavenging, FRAP) to measure direct antioxidant capacity. For cellular models, employ oxidative stress-inducing agents (e.g., H₂O₂) in cultured cells and quantify ROS levels via fluorescent probes (e.g., DCFH-DA). Normalize results to cell viability (MTT assay) to distinguish antioxidant effects from cytotoxicity .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioavailability be resolved across studies?
Methodological Answer: Conduct systematic reviews to identify confounding variables (e.g., administration routes, animal models). Perform pharmacokinetic studies comparing oral vs. intravenous dosing in rodents, using LC-MS/MS to measure plasma concentrations. Analyze differences in metabolism (e.g., gut microbiota-mediated hydrolysis) using metabolomic profiling .
Q. What experimental strategies are effective for elucidating this compound’s molecular targets in inflammatory pathways?
Methodological Answer: Combine transcriptomic analysis (RNA-seq) of treated immune cells (e.g., macrophages) with network pharmacology to predict target proteins. Validate candidates via silencing (siRNA) or pharmacological inhibition and assess downstream markers (e.g., NF-κB, COX-2). Use surface plasmon resonance (SPR) to confirm direct binding interactions .
Q. How can researchers address variability in this compound’s stability under different storage conditions?
Methodological Answer: Perform accelerated stability studies by exposing this compound to controlled temperature, humidity, and light. Quantify degradation products via HPLC-UV and model degradation kinetics using Arrhenius equations . For long-term storage, recommend lyophilization in amber vials under inert gas (e.g., nitrogen) .
Q. What methodologies are recommended for studying synergistic effects between this compound and other flavonoids?
Methodological Answer: Use isobolographic analysis or combination index (CI) methods to quantify synergy in vitro (e.g., antioxidant or anti-inflammatory assays). For in vivo validation, co-administer this compound with structurally related flavonoids (e.g., rutin) and measure additive effects via dose-response curves and histopathological scoring .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-dependent effects of this compound in preclinical models?
Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test and ensure reproducibility by repeating experiments across ≥3 biological replicates .
Q. What approaches mitigate bias in meta-analyses of this compound’s therapeutic potential?
Methodological Answer: Follow PRISMA guidelines for systematic reviews. Assess publication bias via funnel plots and Egger’s regression . Use random-effects models to account for heterogeneity across studies. Exclude low-quality data (e.g., non-blinded or underpowered studies) to enhance reliability .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility of this compound studies in heterogeneous experimental systems?
Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., spectra, dose-response curves) in public repositories (e.g., Zenodo). Document protocols in detail, including solvent concentrations, incubation times, and instrument calibration steps. Use certified reference materials for cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
